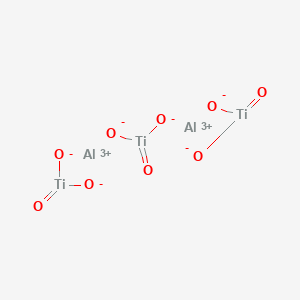

Dialuminum;dioxido(oxo)titanium

Description

Properties

IUPAC Name |

dialuminum;dioxido(oxo)titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.9O.3Ti/q2*+3;;;;6*-1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHQCHRBFWPIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O9Ti3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37220-25-0 | |

| Record name | Aluminum titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Strategies and Mechanistic Pathways for Dialuminum;dioxido Oxo Titanium

Controlled Synthesis Approaches for Tailored Structures

The precise control over the architecture of aluminum-titanium oxide materials is paramount for their application. Researchers have developed several methods to achieve tailored structures, from simple clusters to complex hierarchical assemblies.

Solvothermal and Hydrothermal Methods for Cluster Formation

Solvothermal and hydrothermal syntheses are widely employed techniques for producing crystalline metal oxide nanostructures, including aluminum-titanium oxides. nih.gov These methods involve chemical reactions in a closed system, typically a stainless-steel autoclave, where solvents are brought to elevated temperatures and pressures. This environment facilitates the dissolution of precursors and the subsequent crystallization of the desired product.

Hydrothermal synthesis, which uses water as the solvent, has been successfully applied to create titanium dioxide/alpha-aluminum oxide (TiO₂/α-Al₂O₃) nanocomposites. For instance, a powder of this nanocomposite, with TiO₂ in the anatase phase, was achieved after a 6-hour reaction at 220°C, a significantly lower temperature than conventional calcination methods. researchgate.net The process can be adapted to control particle size and morphology. For example, TiO₂ aggregates of controlled sizes (10-100 nm) have been prepared via hydrothermal synthesis by varying the reaction temperature between 100°C and 220°C. nih.gov

Solvothermal methods, which utilize organic solvents, offer additional control over the final product's characteristics. By using different solvents like ethanol (B145695) or acetic acid, hierarchical aggregates of anatase TiO₂ nanoribbons or nanoparticles can be generated without the need for templates or surfactants. nih.gov The choice of solvent and reaction conditions, such as the alcohol-to-water ratio, can influence particle size and shape, allowing for the formation of structures ranging from rod-like to rectangular. acs.org The gradual release of water through processes like the aldol (B89426) condensation of acetone (B3395972) in a solvothermal reaction with titanium isopropoxide can lead to the formation of high-surface-area mesoporous TiO₂ microspheres. rsc.org These principles are directly applicable to the synthesis of mixed aluminum-titanium oxide clusters, where the co-precipitation of precursors under solvothermal or hydrothermal conditions can yield highly dispersible, crystalline nanoparticles. rsc.org

| Synthesis Method | Precursors | Solvent/Medium | Temperature (°C) | Time (h) | Resulting Structure | Reference(s) |

| Hydrothermal | Titanium Sulfate, Sodium Metaaluminate, CO₂ | Water | Not Specified | Not Specified | Titanium-aluminum composite oxide | google.com |

| Hydrothermal | TiO₂ nanoparticles | Water | 100-220 | 6 | TiO₂ aggregates (10-100 nm) | nih.gov |

| Hydrothermal | Titanium Butoxide, Metal Precursor, GO | Water-Ethanol | 180 | 7 | Metal-doped TiO₂/GO composites | nih.gov |

| Hydrothermal | TiO₂/α-Al₂O₃ | Water | 220 | 6 | Nanocomposite powder | researchgate.net |

| Solvothermal | Titanium Isopropoxide (TTIP) | Acetic Acid or Ethanol | 180 | 9 | Hierarchical TiO₂ nanoribbons/nanoparticles | nih.gov |

| Solvothermal | Peroxotitanate complex | Water/Alcohol | 120 | Not Specified | Anatase TiO₂ nanocrystals | acs.org |

| Solvothermal | Titanium Isopropoxide | Anhydrous Acetone | Not Specified | Not Specified | Mesoporous TiO₂ microspheres | rsc.org |

Ligand-Templated Synthesis and Self-Assembly Processes

Ligand-templated synthesis and self-assembly are powerful bottom-up approaches for constructing well-defined nanostructures. These methods rely on the use of organic molecules (ligands) to direct the growth and organization of inorganic species.

Self-assembled monolayers (SAMs) provide a versatile platform for controlling the surface chemistry and directing the deposition of metal oxides. nih.gov For instance, SAMs can be used to alter the surface energy, which in turn influences the growth mode of TiO₂ deposited via atomic layer deposition (ALD), leading to either two-dimensional or three-dimensional structures. nih.gov Phosphonate SAMs have been fabricated on TiO₂ layers to create biocompatible surfaces, demonstrating the ability to tailor surface properties through molecular self-assembly. mdpi.com

The synthesis of titanium(IV)-oxo clusters can be controlled by using stabilizing ligands, such as carboxylic acids. nih.gov In one example, a tetranuclear titanium-oxo complex, [Ti₄O₂(OⁱBu)₁₀(asp)₂]·H₂O, was synthesized using acetylsalicylic acid as a ligand. The ligand coordinates to the titanium centers, stabilizing the cluster and influencing its molecular structure. nih.gov Similarly, oxime ligands have been used to create various titanium-oxo clusters with different nuclearities, from Ti₄ to Ti₁₈. nih.gov

Self-assembly processes can also be guided by external stimuli. For example, suspensions of titanium oxide nanowires or nanorods in silicone oil exhibit dramatic reorganization into chain-like structures when subjected to a strong electric field. nih.gov This demonstrates how external fields can direct the assembly of pre-synthesized building blocks into larger, ordered architectures. The initial formation of these nanorods can itself be a result of the self-assembly of smaller nanospheres. nih.gov

Molecular Precursor Design and Controlled Condensation

The properties of the final oxide material can be meticulously controlled at the molecular level through the careful design of single-source molecular precursors. core.ac.uk Metal alkoxides are highly favored precursors due to their solubility in organic solvents and their ability to form heterometallic species under mild reaction conditions. core.ac.uk

The synthesis of bimetallic oxides with enhanced homogeneity can be achieved using a single-source precursor approach, where both metals are incorporated into a single molecule. core.ac.uk For instance, the reaction of LTiCl₃ (where L is a nacnac ligand) with MeLi followed by AlMe₃ results in the formation of a complex containing a Ti=CH-Al₂ structural unit, demonstrating the creation of a direct link between the two metals at a molecular level. acs.org The choice of precursor has a significant effect on the surface chemistry and properties of the metal oxide formed upon calcination. core.ac.uk

Controlled condensation of these molecular precursors is critical. This is often achieved through sol-gel processes, which involve hydrolysis and polycondensation reactions. The rate of these reactions can be managed by controlling parameters such as the amount of water, system dilution, and the presence of acids. psu.edu For example, titanium alkoxides with larger alkyl groups hydrolyze more slowly, which can be advantageous for forming controlled morphologies. researchgate.net The design of novel titanium precursors, such as those with linked ligands, can enhance thermal stability and allow for higher processing temperatures during deposition methods like ALD. rsc.org

| Precursor Type | Description | Key Advantages | Example Compound(s) | Reference(s) |

| Metal Alkoxides | Metal-organic compounds containing M-O-R bonds. | Soluble in organic solvents, form heterometallic species, mild reaction conditions. | Titanium(IV) isobutoxide, Titanium isopropoxide (TTIP), Titanium butoxide (TB) | nih.govcore.ac.ukresearchgate.net |

| Single-Source Precursors | Molecules containing all the elements of the target material in a single compound. | Enhanced compositional uniformity, control at the molecular level, low-temperature synthesis. | LTi(Me)=CH(Al₂Me₅) | core.ac.ukacs.org |

| Heteroleptic Precursors | Precursors with different types of ligands attached to the metal center. | Enhanced thermal stability, tailored reactivity for methods like ALD. | [2-(N-methylamino) 1-methyl ethyl cyclopentadienyl] bis(dimethylamino) titanium (CMENT) | rsc.org |

| Titanium Halides | Inorganic compounds of titanium and halogens. | Used in vigorous reactions to form hydrous titania or as precursors for ALD. | Titanium tetrachloride (TiCl₄) | rsc.orgmdpi.com |

Template-Assisted Synthesis for Hierarchical Architectures

Template-assisted synthesis is a versatile method for fabricating materials with well-defined, complex, and often hierarchical architectures. This approach utilizes a pre-existing structure (the template) to direct the formation of the desired material.

Anodic aluminum oxide (AAO) is a widely used template for this purpose. AAO films contain highly ordered, parallel nanopores with controllable diameters and lengths. nih.govdntb.gov.ua These templates can be filled with a desired material to create arrays of nanowires, nanorods, or nanotubes. For instance, TiO₂ nanowire arrays have been successfully synthesized by depositing TiO₂ into the nanopores of an AAO template using methods like sputtering or, more effectively, atomic layer deposition (ALD). nih.govdntb.gov.ua ALD is particularly well-suited for this, as it allows for the uniform coating of high-aspect-ratio structures, resulting in well-defined nanowires. nih.gov After deposition, the aluminum substrate and the AAO template can be selectively removed by wet etching to release large-scale, free-standing nanowire arrays. nih.govdntb.gov.ua

This template-assisted approach offers excellent control over the dimensions of the resulting nanostructures, such as their diameter, density, and height, which are determined by the geometry of the AAO template. nih.gov The method can also be used to create more complex structures, such as Au–TiO₂–Au nanowires, by sequential deposition of different materials within the AAO nanopores. nih.gov

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms underlying the formation of aluminum-titanium oxides is crucial for controlling the synthesis process and tailoring the final material properties. The sol-gel process, in particular, is governed by the kinetics of hydrolysis and polycondensation.

Hydrolysis and Polycondensation Kinetics

The formation of metal oxides from alkoxide precursors is primarily based on two fundamental reactions: hydrolysis and polycondensation. aau.dk

Hydrolysis is the reaction where the alkoxy groups (-OR) of the metal alkoxide precursor are replaced by hydroxyl groups (-OH) upon reaction with water: M(OR)ₓ + H₂O → M(OR)ₓ₋₁(OH) + ROH

Titanium alkoxides are known to hydrolyze vigorously with water. psu.edu The rate of this reaction is influenced by several factors. The nature of the alkoxy group plays a significant role; larger alkyl groups tend to slow down the hydrolysis rate due to steric hindrance. researchgate.netkoreascience.kr The reaction is also catalyzed by the presence of acids or bases. aau.dk At low pH, the reaction is catalyzed by the protonation of the alkoxy groups, while at higher pH, it proceeds via nucleophilic attack by hydroxide (B78521) ions. aau.dk

Polycondensation involves the linking of the partially hydrolyzed precursor molecules to form an extended M-O-M network. This can occur through two main pathways:

Oxolation: Reaction between two hydroxyl groups to form an oxo bridge and a water molecule. M-OH + HO-M → M-O-M + H₂O

Alcoxolation: Reaction between a hydroxyl group and an alkoxy group to form an oxo bridge and an alcohol molecule. M-OH + RO-M → M-O-M + ROH

The kinetics of these reactions determine the structure of the resulting polymer network. psu.edu By carefully controlling parameters such as the water-to-alkoxide ratio (h), pH, precursor concentration, and temperature, it is possible to influence the rates of hydrolysis and condensation independently. psu.eduaau.dk This control allows for the formation of different molecular structures, from small clusters to large polymeric condensates, which in turn affects the properties of the oxide material obtained after thermal treatment. psu.edu For example, under conditions of excess water and in the presence of certain acids, clear polymer solutions can be formed, preventing the precipitation of particulate materials. psu.edu

Role of Solvents and Additives in Formation Pathways

The synthesis of aluminum titanate, particularly through wet-chemical routes like the sol-gel process, is profoundly influenced by the choice of solvents and the incorporation of chemical additives. These components are not merely passive media but active participants that steer the reaction mechanism, control hydrolysis and condensation rates, and ultimately determine the temperature of formation and stability of the final product.

Solvents in Sol-Gel Synthesis: In sol-gel preparations, alcohols such as ethanol are common solvents. scientific.netresearchgate.net They serve to dissolve the metal-organic precursors, like aluminum alkoxides and titanium alkoxides, creating a homogeneous solution at the molecular level. The solvent's properties, including viscosity and vapor pressure, can affect the kinetics of hydrolysis and polycondensation, which are the foundational steps of gel formation. researchgate.net For instance, in the hydrolytic sol-gel (HSG) method using aluminum nitrate (B79036) and titanium tetrachloride, ethanol acts as the solvent, while the water for hydrolysis is supplied by the crystal water of the aluminum nitrate precursor itself, showcasing a controlled reaction environment. researchgate.netresearchgate.net

Additives as Chelating Agents and Stabilizers: Additives play a crucial and multifaceted role in the synthesis of aluminum titanate. They can be broadly categorized as chelating agents, which are vital in sol-gel methods, and stabilizing additives, which are often used in solid-state reactions to enhance thermal stability.

Chelating Agents: These are organic molecules that form stable complexes with metal ions, thereby controlling their reactivity. In the sol-gel synthesis of Al2TiO5, precursors like titanium alkoxides are highly reactive and prone to rapid, uncontrolled hydrolysis, which can lead to phase separation instead of the desired homogeneous gel. nih.govrsc.org Chelating agents like citric acid, acetylacetone, and ethyl acetoacetate (B1235776) are employed to modify the metal precursors. researchgate.netpowdermat.org They form stable chelate rings with the aluminum and titanium ions, reducing the rate of hydrolysis and condensation. nih.govrsc.org This controlled reaction pathway promotes the formation of heterogeneous Al-O-Ti bonds within the gel network, which is a key factor in lowering the crystallization temperature of aluminum titanate to as low as 750°C. scientific.net Research has shown that a combination of chelating agents, such as ethyl acetoacetate and citric acid, can be more effective than a single agent in achieving low-temperature synthesis. scientific.net

Stabilizing Additives: A major challenge for aluminum titanate is its tendency to decompose into its constituent oxides, alumina (B75360) (Al2O3) and titania (TiO2), within the temperature range of approximately 800°C to 1280°C. ceramic-science.comnih.gov To mitigate this, various metal oxides are used as additives. Oxides such as magnesia (MgO), ferric oxide (Fe2O3), and calcium oxide (CaO) are known to improve the thermal stability. cas.czresearchgate.netazom.com These additives function by forming a solid solution with the Al2TiO5 crystal lattice. cas.czresearchgate.net For example, Mg²⁺ ions can substitute Al³⁺ ions, forming a stable MgxAl2(1-x)Ti(1+x)O5 solid solution, which not only stabilizes the structure but also promotes its formation at lower temperatures. researchgate.netresearchgate.net Similarly, CaO additives can promote the formation of an Al2(1+x)CaxTi1-xO5 solid solution, enhancing thermal stability and improving mechanical properties. cas.czceramics-silikaty.cz Other additives like silica (B1680970) (SiO2) and zirconia (ZrO2) can also be incorporated, though they may act by forming secondary phases at the grain boundaries that physically restrain decomposition. researchgate.net

The following table summarizes the function of various solvents and additives in the synthesis of aluminum titanate.

| Component | Type | Example(s) | Role in Synthesis Pathway | Reference(s) |

|---|---|---|---|---|

| Solvent | Alcohol | Ethanol | Dissolves precursors for homogeneous solution; influences reaction kinetics. | scientific.netresearchgate.netresearchgate.net |

| Additive | Chelating Agent | Citric Acid, Acetylacetone, Ethyl Acetoacetate, EDTA | Controls hydrolysis/condensation rates of metal precursors; promotes Al-O-Ti bond formation; lowers crystallization temperature. | scientific.netresearchgate.netnih.govpowdermat.org |

| Additive | Stabilizer | Magnesia (MgO), Ferric Oxide (Fe2O3) | Forms solid solution with Al2TiO5 lattice; improves thermal stability against decomposition; can lower synthesis temperature. | cas.czresearchgate.netresearchgate.net |

| Additive | Stabilizer | Calcium Oxide (CaO) | Promotes solid solution formation; enhances thermal stability and mechanical properties. | cas.czceramics-silikaty.czceramics-silikaty.cz |

Thermochemical and Pressure-Dependent Synthesis Parameters

The formation of aluminum titanate is governed by strict thermochemical and, in some methods, pressure-dependent parameters. These factors dictate the reaction's feasibility, the crystalline phase obtained, and the material's final density.

Thermochemical Parameters: The conventional solid-state synthesis of Al2TiO5 involves the reaction of alumina (α-Al2O3) and titania (TiO2) and is highly temperature-dependent. The reaction generally requires temperatures exceeding 1300°C to 1350°C to proceed at a reasonable rate, with sintering often occurring between 1400°C and 1600°C. nih.govazom.com Thermodynamically, Al2TiO5 is stable above the eutectoid temperature of approximately 1280°C. ceramic-science.com Below this temperature, down to about 800°C, it is prone to decomposition. ceramic-science.comnih.gov This thermal instability is a critical parameter that must be managed during cooling cycles. Wet-chemical methods, by achieving atomic-level mixing of precursors, can significantly lower the formation temperature. For example, sol-gel routes can lead to the direct crystallization of Al2TiO5 at temperatures as low as 700-900°C. scientific.netsbpmat.org.br

Pressure-Dependent Synthesis: While many synthesis routes are conducted at atmospheric pressure, certain advanced techniques utilize high pressure to influence the reaction and densification. Spark Plasma Sintering (SPS) is a prime example where pressure is a critical parameter. In SPS, a pulsed DC current and uniaxial pressure are simultaneously applied to a powder compact. This process can achieve reaction sintering of Al2TiO5 composites at 1400°C under pressures of up to 100 MPa. tandfonline.comresearchgate.net The applied pressure aids in the rapid densification of the material, often to full density, while the rapid heating rates inhibit excessive grain growth. tandfonline.comazom.com The combination of high temperature and high pressure in SPS facilitates both the formation reaction and the consolidation of the final ceramic body in a single, rapid step. For instance, applying a pressure of 50 MPa during SPS heating has a significant effect on the material's decomposition profile. kuleuven.be

The table below outlines key synthesis parameters for different methods.

| Synthesis Method | Typical Temperature Range (°C) | Typical Pressure | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Conventional Solid-State | 1350 - 1600 | Atmospheric | Formation of crystalline Al2TiO5 from oxide powders. | azom.com |

| Sol-Gel | 700 - 900 (Crystallization) | Atmospheric | Low-temperature formation from a homogeneous gel. | scientific.netsbpmat.org.br |

| Spark Plasma Sintering (SPS) | 1300 - 1400 | 50 - 100 MPa | Rapid reaction sintering and densification. | tandfonline.comkuleuven.be |

Green Chemistry Principles and Sustainable Synthesis

In response to the growing need for environmentally benign and efficient manufacturing, green chemistry principles are being increasingly applied to the synthesis of aluminum titanate. These efforts focus on reducing or eliminating hazardous solvents and minimizing energy consumption.

Solvent-Free or Low-Solvent Methodologies

Several synthesis techniques for aluminum titanate align with the green chemistry goal of reducing solvent use.

Solid-State Reaction: The traditional method of mixing and heating alumina and titania powders is inherently a solvent-free process. azom.com It relies on thermal energy to drive the diffusion and reaction between solid particles.

Mechanochemical Synthesis: This method uses mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at room temperature. scientific.net Mixtures of anatase and corundum powders can be mechanically activated in a planetary mill. scientific.net This process creates defects and increases the surface area and reactivity of the precursors, which can lower the subsequent sintering temperature required for complete transformation into Al2TiO5 or, in some cases, directly form the product. scientific.netmdpi.com This approach is solvent-free and can be more energy-efficient than prolonged high-temperature calcination.

Combustion Synthesis: This technique involves a self-sustaining exothermic reaction in a mixture of precursors, often metal nitrates (oxidizers) and an organic fuel like urea (B33335) or citric acid. scite.ai Once initiated, the reaction proceeds rapidly, generating high temperatures that lead to the formation of the desired oxide product. While a solvent may be used to initially dissolve the precursors to ensure homogeneous mixing, it is evaporated before the combustion is initiated, making the core reaction a low-solvent or solvent-free event.

Energy-Efficient Synthesis Protocols

Reducing the energy footprint of Al2TiO5 production is a key area of research, primarily focused on lowering synthesis temperatures and shortening reaction times.

Microwave-Assisted Synthesis: Microwave heating offers a more energy-efficient alternative to conventional furnace heating. Microwaves couple directly with the reactant materials, leading to rapid and volumetric heating, which can significantly reduce processing time and energy consumption. Studies have shown that aluminum titanate can be synthesized via microwave-assisted solid-state reaction at 1150°C in air, and at an even lower temperature of 1050°C when processed in a nitrogen atmosphere. osti.gov This represents a considerable temperature reduction compared to the >1350°C required for conventional solid-state routes.

Spark Plasma Sintering (SPS): As mentioned previously, SPS is a highly energy-efficient technique. It is characterized by extremely rapid heating rates (e.g., 200°C/min) and short holding times (e.g., 5 minutes). tandfonline.comazom.com This is a stark contrast to conventional sintering, which can require many hours of heating and soaking. The combination of a pulsed current, which generates spark plasma and Joule heating, and applied pressure allows for the formation and densification of Al2TiO5 to occur in a fraction of the time, leading to substantial energy savings. tandfonline.comresearchgate.netazom.com

The following table compares conventional and energy-efficient synthesis protocols.

| Protocol | Method | Typical Temperature (°C) | Typical Duration | Key Energy-Saving Feature | Reference(s) |

|---|---|---|---|---|---|

| Conventional | Solid-State Reaction | >1350 | Hours | (Baseline) | azom.com |

| Energy-Efficient | Microwave-Assisted | 1050 - 1150 | Minutes to Hours | Lower synthesis temperature; rapid, direct heating. | osti.gov |

| Energy-Efficient | Spark Plasma Sintering | 1300 - 1400 | Minutes | Extremely short reaction/sintering time; rapid heating rates. | tandfonline.comresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of Dialuminum;dioxido Oxo Titanium

Single-Crystal X-ray Diffraction (SC-XRD) for Atomistic Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For aluminum titanate, SC-XRD studies have been fundamental in understanding the structural basis for its signature anisotropic thermal expansion. nii.ac.jp

Aluminum titanate crystallizes in the orthorhombic system with the Cmcm space group, isostructural with the mineral pseudobrookite. unlp.edu.armaterialsproject.orgceramic-science.com The structure contains two distinct metal atom sites, M1 (at the 4c Wyckoff position) and M2 (at the 8f Wyckoff position), which are occupied by a disordered arrangement of Aluminum (Al³⁺) and Titanium (Ti⁴⁺) ions. nii.ac.jpresearchgate.net This cation disorder is a key feature of the structure.

Table 1: Crystallographic Data for Aluminum Titanate (Al₂TiO₅) at Room Temperature

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | ceramic-science.com |

| Space Group | Cmcm (No. 63) | materialsproject.orgceramic-science.com |

| Lattice Parameters | a = 3.591 Å | ceramic-science.com |

| b = 9.429 Å | ceramic-science.com | |

| c = 9.636 Å | ceramic-science.com | |

| Formula Units (Z) | 4 |

| Calculated Density | 3.70 g/cm³ | ceramic-science.com |

The pseudobrookite structure of Al₂TiO₅ consists of a framework of distorted, edge- and corner-sharing octahedra. Both the M1 and M2 sites are octahedrally coordinated by six oxygen atoms (O²⁻). materialsproject.orgresearchgate.net SC-XRD allows for the precise measurement of the bond lengths between the central metal cations (Al/Ti) and the surrounding oxygen anions.

Rietveld refinement of combined X-ray and neutron powder diffraction data, along with data from the Materials Project database, provide detailed insights into the coordination. materialsproject.orgresearchgate.net The Ti⁴⁺ and Al³⁺ ions are both in six-coordinate environments. The Ti-O bond distances range from approximately 1.84 to 2.14 Å, while the Al-O bond distances range from 1.83 to 2.07 Å. materialsproject.org These ranges indicate that the AlO₆ and TiO₆ octahedra are significantly distorted from ideal geometry.

Table 2: Selected Interatomic Bond Distances in Al₂TiO₅

| Bond | Distance (Å) | Coordination | Source |

|---|---|---|---|

| Ti-O | 1.84 - 2.14 | 6 | Materials Project materialsproject.org |

| Al-O | 1.83 - 2.07 | 6 | Materials Project materialsproject.org |

The crystal structure of aluminum titanate is a densely packed network of AlO₆ and TiO₆ octahedra. The packing is characterized by chains of edge-sharing octahedra that are further linked by sharing corners. This arrangement is responsible for the material's high refractoriness.

The most notable feature related to the crystal packing is the pronounced anisotropy in its thermal expansion. Upon heating, the crystal lattice expands significantly along the a and b axes but contracts along the c axis. azom.com This unusual behavior is a direct result of the specific arrangement and tilting of the interconnected octahedra. The anisotropic expansion creates substantial internal stresses in polycrystalline (sintered) aluminum titanate upon cooling from its high synthesis temperature (typically >1300 °C). unlp.edu.ar These stresses are relieved by the formation of a network of microcracks, which, while detrimental to the material's mechanical strength, are responsible for its excellent thermal shock resistance. azom.comunlp.edu.ar

The primary crystalline form of Al₂TiO₅ is the orthorhombic pseudobrookite structure, sometimes referred to as β-Al₂TiO₅. ceramic-science.comresearchgate.net This phase is thermodynamically stable at temperatures above approximately 1280 °C up to its melting point of about 1860 °C. ceramic-science.com

A crucial aspect of Al₂TiO₅ is its thermal instability at intermediate temperatures. In the range of approximately 800 °C to 1280 °C, the compound is prone to eutectoid decomposition back into its constituent oxides, α-Al₂O₃ (corundum) and TiO₂ (rutile). ceramic-science.comnih.gov This decomposition severely limits its practical applications in this temperature range. To overcome this instability, Al₂TiO₅ is often stabilized by forming solid solutions with other isostructural compounds, such as magnesium titanate (MgTi₂O₅) or iron(III) titanate (Fe₂TiO₅), or by the addition of oxides like SiO₂ or ZrO₂. ceramic-science.comresearchgate.net These additives can either enter the crystal lattice, enhancing thermodynamic stability, or form secondary phases at grain boundaries that mechanically restrain the decomposition. ceramic-science.comkoreascience.kr

While the pseudobrookite structure is the overwhelmingly dominant polymorph, some studies refer to an α-Al₂TiO₅ form, suggesting temperature-dependent polymorphism, though the β-form is the one characterized for its thermal properties. ceramic-science.com

Advanced Spectroscopic Techniques for Coordination Environment and Electronic Structure Analysis

While diffraction techniques provide long-range structural order, spectroscopic methods are essential for probing the local coordination, electronic structure, and chemical bonding at an atomic level.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique for investigating the local atomic environments in crystalline and amorphous materials. For aluminum titanate, NMR could provide direct evidence of the disordered distribution of Al³⁺ and Ti⁴⁺ ions over the M1 and M2 crystallographic sites. The primary nuclei of interest would be ²⁷Al, ⁴⁷Ti, and ⁴⁹Ti.

However, performing NMR on this system presents significant challenges. The NMR-active titanium isotopes, ⁴⁷Ti and ⁴⁹Ti, have low natural abundance and are quadrupolar nuclei (spin I > 1/2), which often results in broad spectral lines and low sensitivity. koreascience.krhuji.ac.il ²⁷Al is also a quadrupolar nucleus. Despite these difficulties, such studies are feasible. For instance, a solid-state NMR study on a gel precursor for Al₂TiO₅ suggested that aluminum was present in a distorted octahedral environment. researchgate.net

A detailed high-field solid-state NMR study of crystalline Al₂TiO₅ could, in principle, resolve distinct signals for the different crystallographic sites and quantify the degree of Al/Ti disorder, correlating it with the synthesis conditions and thermal stability of the material. However, comprehensive solid-state NMR characterization of crystalline aluminum titanate is not widely reported in the scientific literature.

X-ray Absorption Spectroscopy (XAS) is an ideal technique for determining the oxidation state and local coordination geometry of a specific element within a material. tandfonline.comresearchgate.net The technique is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For Al₂TiO₅, Ti K-edge XANES can provide unambiguous information about the titanium atoms. nih.gov

Oxidation State: The energy of the absorption edge is highly sensitive to the oxidation state of the absorbing atom. For Al₂TiO₅, the Ti K-edge would be expected at an energy characteristic of the Ti⁴⁺ oxidation state. Studies on related lunar minerals show a clear energy shift of about 3 eV between reference compounds Ti₂O₃ (Ti³⁺) and TiO₂ (Ti⁴⁺), demonstrating the sensitivity of the technique. usra.edu

Coordination Environment: The pre-edge region of the Ti K-edge XANES spectrum is particularly sensitive to the coordination symmetry. The intensity and splitting of pre-edge features can distinguish between tetrahedral, square pyramidal, and octahedral coordination. nih.gov For Al₂TiO₅, where titanium is known from XRD to be in a distorted octahedral (TiO₆) environment, the XANES spectrum would exhibit weak pre-edge features characteristic of a centrosymmetric coordination with some degree of distortion. materialsproject.orgnih.gov

EXAFS analysis provides quantitative information about the local atomic structure, including bond distances and coordination numbers of the nearest-neighbor atoms. An EXAFS study of Al₂TiO₅ would allow for the determination of the average Ti-O bond lengths and could further refine the understanding of the local distortion around the titanium atoms within the crystal lattice.

Raman and Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for identifying the molecular "fingerprint" of Dialuminum;dioxido(oxo)titanium and understanding its local atomic arrangements.

Raman Spectroscopy has been effectively used to characterize Al2TiO5. tandfonline.com Studies on alumina (B75360) doped with titania have shown that aluminum titanate can be detected at doping levels as low as 0.15 wt%. tandfonline.com Raman mapping has further revealed a higher concentration of Al2TiO5 at the grain boundaries compared to the grain interior. tandfonline.com The Raman spectra of Al2TiO5 typically exhibit characteristic modes that can be assigned to the specific vibrational motions of the atoms within its crystal lattice. researchgate.net These spectral features provide evidence of short-range order corresponding to the Al2TiO5 phase, even in amorphous coatings. rsc.org The formation of intergrowth phases, such as Al6Ti2O13 and Al16Ti5O34, can also be identified through detailed analysis of the Raman spectra, including shifts of bands to higher wavenumbers. rsc.org

Infrared (IR) Spectroscopy complements Raman analysis by probing vibrational modes that are IR-active. The IR spectra of Al2TiO5 are characterized by absorption bands in the 400-4000 cm⁻¹ range. inoe.ro Specifically, bands observed between 460 to 645 cm⁻¹ are attributed to the vibrations of AlO6 octahedra, confirming the presence of this structural unit within the material. uq.edu.au The evolution of these IR spectra with heat treatment can be used to monitor the formation and crystallization of the Al2TiO5 phase from its precursors. researchgate.net

A comparative table of vibrational modes observed in this compound from various studies is presented below:

| Vibrational Mode (cm⁻¹) | Technique | Assignment/Observation | Reference |

| 460 - 645 | FTIR | AlO6 octahedra | uq.edu.au |

| ~34.5° (XRD peak) | Raman | Presence of intergrowth phases (Al6Ti2O13, Al16Ti5O34) | rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons. In the context of this compound, EPR is particularly useful for identifying and quantifying paramagnetic centers, such as Ti³⁺ ions, which can arise from reduction processes or the presence of impurities.

Studies have employed EPR to investigate the presence of Ti³⁺ in materials related to aluminum titanate. For instance, in titania-doped alumina ceramics, EPR can confirm the partial reduction of Ti⁴⁺ to Ti³⁺. elsevierpure.comupmc.fr The presence of Ti³⁺ centers, which are paramagnetic, can be identified by their characteristic EPR signals. acs.org In some cases, the amount of Ti³⁺ ions can be quantified, with studies reporting concentrations of less than 300 ppm of the total titanium atoms in certain glass-ceramic systems. upmc.fr The EPR spectra can also provide information about the local environment and coordination of these paramagnetic ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material by measuring its absorbance or reflectance of light in the UV and visible regions of the electromagnetic spectrum. This technique is valuable for determining the optical band gap and understanding the electronic structure of this compound.

The UV-Vis absorption spectrum of Al2TiO5 provides insights into its electronic properties. researchgate.net Studies on thin films have shown that the optical band gap of amorphous Al2TiO5 can be around 4.58 eV, which may decrease slightly upon annealing. scispace.com The absorption edge in the UV region is a key feature of its spectrum. acs.orgresearchgate.net The similarity in the local structure around Ti and/or Al in amorphous films to that in crystalline Al2TiO5 can be confirmed by comparing their UV-Vis spectra. researchgate.net

The optical properties of Al2TiO5 are summarized in the table below:

| Property | Value | Method | Reference |

| Optical Band Gap (amorphous) | 4.58 eV | UV-Vis Spectroscopy | scispace.com |

| Optical Band Gap (annealed) | 4.50 eV | UV-Vis Spectroscopy | scispace.com |

Electron Microscopy Techniques for Nanoscale Morphology and Local Order

Electron microscopy techniques are indispensable for visualizing the microstructure and determining the local atomic arrangement of this compound at the nanoscale.

High-Resolution Transmission Electron Microscopy (HRTEM) with Selected Area Electron Diffraction (SAED)

High-Resolution Transmission Electron Microscopy (HRTEM) provides direct imaging of the crystal lattice, revealing details about crystallinity, defects, and interfaces. acs.orgaip.orgacs.org HRTEM studies have been instrumental in confirming the crystalline nature of Al2TiO5 and identifying its lattice fringes. aip.orgresearchgate.net For instance, HRTEM images can distinguish between the amorphous and crystalline states of the material. acs.org In situ heating experiments within a TEM have allowed for the real-time observation of the crystallization process of amorphous Al2TiO5 coatings, showing the initial formation of nanometer-sized crystals followed by rapid growth. acs.orgdiva-portal.org

Selected Area Electron Diffraction (SAED) is used in conjunction with TEM to determine the crystal structure of a selected area of the sample. SAED patterns of Al2TiO5 confirm its orthorhombic crystal structure and can be used to identify different crystalline phases present. acs.orgresearchgate.neticm.edu.pl The diffraction patterns of amorphous materials show diffuse rings, while crystalline materials produce distinct spots or rings that can be indexed to specific crystallographic planes. rsc.orgacs.org SAED has been crucial in identifying not only the primary Al2TiO5 phase but also related intergrowth phases like Al6Ti2O13 and Al16Ti5O34. acs.orgdiva-portal.org

Scanning Transmission Electron Microscopy (STEM) with Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Transmission Electron Microscopy (STEM) offers high-resolution imaging capabilities, particularly with techniques like High-Angle Annular Dark-Field (HAADF) imaging, which is sensitive to atomic number contrast. uva.nldiva-portal.org This allows for the visualization of the distribution of different elements within the material. STEM has been used to investigate the microstructure of Al2TiO5-containing composites and coatings. elsevierpure.comdiva-portal.orguniversite-paris-saclay.fr

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with STEM, provides elemental analysis of the sample. elsevierpure.comacs.orgdiva-portal.org By scanning the electron beam across the sample, elemental maps can be generated, showing the spatial distribution of aluminum, titanium, and oxygen. uva.nlicm.edu.pl EDX analysis has confirmed the elemental composition of Al2TiO5 and has been used to study elemental segregation at grain boundaries and interfaces. elsevierpure.comicm.edu.pl For example, in titania-doped alumina, STEM-EDX has revealed the enrichment of titanium at the grain boundaries. elsevierpure.com It has also been used to determine the Al/Ti ratio in coatings, confirming compositions close to the ideal 2:1 stoichiometry of Al2TiO5. acs.org

The following table summarizes findings from STEM-EDX analysis of this compound and related materials:

| Finding | Technique | Reference |

| Ti enrichment at grain boundaries of α-Al2O3 | STEM-EDX | elsevierpure.com |

| Al/Ti ratio of ~1.93 in amorphous coatings | EDS | acs.org |

| Identification of Al2TiO5 phase in precipitates | Microanalysis | universite-paris-saclay.fr |

| Elemental mapping of Al, Ti, and O | STEM-EDX | uva.nlicm.edu.plarxiv.org |

Surface Science Techniques for Interfacial Analysis

The study of surfaces and interfaces is critical for understanding the performance of this compound in various applications, particularly in composites and coatings.

Interfacial analysis often involves a combination of the electron microscopy techniques mentioned above, along with other surface-sensitive methods. For instance, the interface between Al2TiO5 and other materials, such as zirconia in brazed joints, has been systematically analyzed to understand the microstructural evolution and phase formation. bohrium.com In such studies, it was found that Al2TiO5 can decompose and react with the adjacent ceramic to form new phases like ZrTiO4 and Al2O3 at the interface. bohrium.com

Furthermore, the characterization of the interface between the Al2TiO5 matrix and reinforcing phases like ZrO2 is crucial for understanding the mechanical properties of composites. The creation of microcracks at this interface, due to phase transformations of zirconia, can influence the material's thermal shock resistance. iaea.org The use of advanced analytical techniques to probe these interfaces provides essential information for designing materials with tailored properties.

Scattering Techniques for Aggregate Formation and Solution Behavior

For applications involving aluminum titanate in powdered or dispersed form, understanding its aggregation behavior and particle size distribution in solution is critical. Scattering techniques are the primary methods for obtaining this information.

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for determining the nanoscale structure of materials, including the size, shape, and distribution of particles in a sample. rigaku.commalvernpanalytical.com By analyzing the elastic scattering pattern of X-rays at very small angles, SAXS can provide statistically significant data on particle systems in the size range of approximately 1 to 100 nanometers. malvernpanalytical.com

In the context of aluminum titanate, SAXS can be employed to study the aggregation of nanoparticles in solution or to characterize the size distribution of powders. For example, in a study of cobalt ferrite (B1171679) nanoparticles, SAXS was used to show that the particle size distribution broadened and shifted to larger sizes (from a 5-10 nm range to a 10-70 nm range) as the annealing temperature was increased. researchgate.net A similar approach could be applied to aluminum titanate to understand how synthesis and processing conditions affect the primary particle size and the formation of aggregates. This information is crucial for controlling the properties of suspensions and for the fabrication of ceramics with uniform microstructures.

| Annealing Temperature (°C) | Particle Size Distribution Range (nm) | Reference |

|---|---|---|

| 300 | 5 - 10 | researchgate.net |

| 500 | 5 - 20 | researchgate.net |

| 700 | 2 - 35 | researchgate.net |

| 900 | 10 - 70 | researchgate.net |

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and molecules in a liquid suspension. horiba.com DLS works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. colostate.edu Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. colostate.edu

Theoretical and Computational Investigations of Dialuminum;dioxido Oxo Titanium

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Bonding

DFT has proven to be a powerful tool for understanding the fundamental properties of aluminum titanate at the atomic level. These calculations provide insights into the material's stability, electronic behavior, and the nature of the chemical bonds between its constituent atoms.

Prediction of Molecular Geometries and Energetics

Theoretical studies have successfully predicted the crystal structure and energetic stability of aluminum titanate. The compound crystallizes in the orthorhombic space group Cmcm. researchgate.netscience.gov DFT calculations have been employed to determine the optimized lattice parameters, which are in good agreement with experimental findings.

| Parameter | Calculated Value (nm) | Reference |

|---|---|---|

| a | 0.984 | researchgate.netscience.gov |

| b | 0.376 | researchgate.netscience.gov |

| c | 0.9861 | researchgate.netscience.gov |

The calculations also provide detailed information on the bond lengths within the crystal structure, offering a quantitative measure of the interatomic distances.

| Bond | Bond Length (Å) | Reference |

|---|---|---|

| Ti-O | 1.98 | researchgate.net |

| Al-O | 1.85 | researchgate.net |

Analysis of Electronic Orbitals and Charge Distribution

The analysis of electronic orbitals and charge distribution through methods like Mulliken population analysis provides a deeper understanding of the bonding characteristics within aluminum titanate. These analyses reveal the extent of charge transfer between the metal cations (Al³⁺ and Ti⁴⁺) and the oxygen anions (O²⁻).

DFT calculations have shown that in the Al2TiO5 crystal, both titanium and aluminum atoms lose electrons, while oxygen atoms gain electrons, confirming the ionic character of the bonds. Specifically, titanium loses approximately 1.39 electrons, and aluminum loses about 1.63 electrons. researchgate.net The oxygen atoms, in turn, gain around 0.93 electrons. researchgate.net This charge transfer leads to the formation of strong ionic bonds that are crucial for the material's properties. The calculated bond populations further indicate a stronger covalent character for the Al-O bond compared to the Ti-O bond. researchgate.net

The electronic density of states (DOS) has also been calculated to understand the electronic band structure. These calculations have determined the band gap of aluminum titanate to be approximately 3.7 eV, a value that is critical for its application in electronic and photocatalytic devices.

Simulation of Spectroscopic Properties

While detailed simulated spectroscopic data for this compound from DFT calculations are not extensively reported in the reviewed literature, this theoretical approach is a powerful tool for predicting vibrational spectra, such as Raman and infrared (IR) spectra. The simulation of these spectra is based on the calculation of the vibrational frequencies of the crystal lattice. The resulting theoretical spectra can be compared with experimental data to validate the computational model and to assign specific spectral features to particular vibrational modes of the atoms within the crystal structure. This information is invaluable for characterizing the material and understanding its structural properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations offer a complementary approach to static quantum chemical calculations by providing insights into the dynamic behavior and stability of materials over time. While specific MD simulation studies focused solely on this compound are not widely available in the reviewed literature, the methodology holds significant potential for exploring various aspects of this compound.

Conformational Analysis and Ligand Dynamics

MD simulations can be employed to study the conformational stability of the aluminum titanate crystal structure at different temperatures and pressures. By simulating the atomic motions over time, it is possible to observe any phase transitions or structural rearrangements that may occur. For complex composite materials or when considering the interaction with adsorbates, MD can track the dynamics of ligands on the surface of the aluminum titanate, providing information on their binding modes and stability.

Interaction with Solvents and Other Molecules

Understanding the interaction of aluminum titanate with its environment, particularly with solvents like water, is crucial for many of its applications. MD simulations are well-suited to investigate these interactions at a molecular level. For instance, simulations can model the behavior of water molecules at the surface of an aluminum titanate ceramic, providing details on adsorption energies, the structure of the water layers, and the dynamics of water molecules at the interface. This information is vital for applications where the material is exposed to humid environments or used in aqueous solutions. While direct simulations on Al2TiO5 are not readily found, studies on similar materials demonstrate the capability of MD to elucidate these complex interfacial phenomena.

Reaction Pathway Modeling and Energetics

The formation and transformation of complex mixed-oxide materials like this compound are governed by intricate reaction pathways and their associated energy landscapes. Computational modeling serves as a powerful tool to elucidate these mechanisms at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.

Theoretical investigations into the formation of aluminum-titanium-oxide systems often employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction pathways from precursor materials. These studies typically explore various potential routes, including solid-state reactions, co-precipitation, and sol-gel processes.

For a compound like this compound, a computational study would likely model the reaction of precursor molecules, such as aluminum and titanium alkoxides or chlorides, and their subsequent hydrolysis and condensation. The calculations would aim to identify the most energetically favorable sequence of bond-forming and bond-breaking events leading to the final mixed-oxide structure.

Illustrative Formation Reaction Energetics:

The following table represents a hypothetical set of calculated thermodynamic data for a proposed formation pathway of a simplified Al-Ti-O cluster. This data is for illustrative purposes to demonstrate the type of information generated from computational studies.

| Reaction Step | Reactants | Products | ΔH (kcal/mol) | ΔG (kcal/mol) |

| 1. Initial Adsorption | Al(OH)₃ + TiO₂ | Adsorbed Al(OH)₃ on TiO₂ surface | -15.2 | -8.5 |

| 2. Dehydration and Interfacial Bond Formation | Adsorbed Al(OH)₃ on TiO₂ surface | AlO(OH)-O-TiO₂ fragment + H₂O | +5.8 | +2.1 |

| 3. Further Condensation and Restructuring | 2 x [AlO(OH)-O-TiO₂] | Dialuminum-titanium-oxide cluster | -25.7 | -18.3 |

Note: This table is a hypothetical representation and does not reflect experimentally verified data for this compound.

Transition state theory is a cornerstone of computational reaction dynamics. By locating the transition state (the highest energy point along the minimum energy path between reactants and products) and calculating its energy, the activation energy (Ea) for a given reaction step can be determined. This provides a quantitative measure of the reaction rate.

In the context of this compound, transition state analysis would be crucial for understanding its reactivity. For instance, calculations could predict the energy barriers for surface reactions, such as the adsorption and dissociation of small molecules, or for the diffusion of atoms within the material's lattice, which is critical for processes like sintering and phase transformations.

Example Transition State Analysis Data:

This table illustrates the kind of data that would be generated from a transition state analysis for a hypothetical reaction occurring on the surface of an aluminum-titanium-oxide material.

| Reaction | Reactant State Energy (eV) | Transition State Energy (eV) | Product State Energy (eV) | Activation Energy (Ea) (eV) |

| Dissociation of H₂O on an active site | -1.25 | -0.89 | -1.78 | 0.36 |

| Surface diffusion of an oxygen vacancy | -0.50 | +0.15 | -0.52 | 0.65 |

| Adsorption of CO on a Lewis acid site | -0.88 | -0.75 | -1.54 | 0.13 |

Note: This table is a hypothetical representation and does not reflect experimentally verified data for this compound.

Prediction of Reactivity and Interaction with Guest Species

Computational models can predict how a material will interact with its environment, including other molecules, referred to as "guest species." This is of paramount importance for applications in catalysis, sensing, and environmental remediation.

For this compound, theoretical calculations could be employed to screen its potential as a catalyst or a sorbent. By modeling the adsorption of various guest molecules onto the surface of the material, key parameters such as binding energies, preferred adsorption sites (e.g., on an Al or Ti atom, or at an oxygen site), and any resulting changes in the electronic structure of both the surface and the guest molecule can be determined.

These studies often reveal the nature of the surface active sites, which can be Lewis acidic (electron-accepting, often associated with metal cations like Al³⁺ and Ti⁴⁺) or Brønsted acidic (proton-donating, potentially arising from surface hydroxyl groups). The interaction with guest species can be further characterized by analyzing the charge transfer between the surface and the adsorbate.

Predicted Interaction Energies with Guest Species:

The following table provides a hypothetical summary of computationally predicted binding energies and charge transfer for the interaction of various guest molecules with a model surface of an aluminum-titanium-oxide.

| Guest Species | Adsorption Site | Binding Energy (kcal/mol) | Charge Transfer (e) to Guest |

| H₂O | Lewis Acid (Ti) | -22.5 | -0.15 |

| NH₃ | Lewis Acid (Al) | -35.2 | -0.28 |

| CO | Lewis Acid (Ti) | -12.8 | +0.05 |

| SO₂ | Lewis Acid (Al) | -18.9 | -0.45 |

| CH₄ | Oxygen Site | -2.1 | +0.01 |

Note: This table is a hypothetical representation and does not reflect experimentally verified data for this compound.

Reactivity and Derivatization Chemistry of Dialuminum;dioxido Oxo Titanium

Ligand Exchange and Functionalization Strategies

The surface of Dialuminum;dioxido(oxo)titanium is expected to possess reactive sites, such as hydroxyl groups and metal centers (both Al³⁺ and Ti⁴⁺), which can participate in ligand exchange and functionalization reactions. These reactions are crucial for modifying the material's properties and for its integration into more complex systems.

Introduction of Organic and Inorganic Ligands

The introduction of new ligands onto the surface of aluminum-titanium oxides can dramatically alter their chemical and physical properties. This can be achieved through the exchange of existing surface groups with new organic or inorganic ligands.

Organic Ligands: A variety of organic ligands can be introduced to functionalize titanium and aluminum oxide surfaces. These include:

Carboxylates and Phosphonates: These are among the most common ligands used to stabilize titanium-oxo clusters (TOCs) and modify titanium surfaces. nih.gov They can coordinate to the metal centers, providing stability and introducing organic functionality.

Alkoxides: The reaction with alcohols can lead to the formation of surface alkoxide groups, which are themselves reactive intermediates for further functionalization. researchgate.net

Self-Assembled Monolayers (SAMs): Organic molecules with specific head groups, like phosphonic acids, can form ordered monolayers on metal oxide surfaces. duq.eduduq.edu These SAMs can possess various tail groups that allow for the covalent attachment of bioactive molecules or other functional moieties. duq.eduduq.edu For instance, SAMs have been used to immobilize bioactive molecules on the surface of Ti-6Al-4V, an alloy containing titanium and aluminum. duq.eduduq.edu

Inorganic Ligands: The surface can also be modified with simple inorganic species. For example, the substitution of surface hydroxyl groups with fluoride (B91410) or other halides can influence the surface's reactivity and electronic properties. dss.go.th

A general representation of ligand exchange on a metal oxide surface is shown below:

| Initial Surface Group | Reactant | Final Surface Group | Purpose of Functionalization |

| M-OH (Hydroxyl) | R-COOH (Carboxylic Acid) | M-OOCR (Carboxylate) | Improved dispersion, organic compatibility |

| M-OH (Hydroxyl) | R-PO(OH)₂ (Phosphonic Acid) | M-O-P(O)(OH)R (Phosphonate) | Strong surface binding, tailored functionality |

| M-OR (Alkoxide) | H₂O (Water) | M-OH (Hydroxyl) | Hydrolysis, creation of reactive sites |

This table illustrates general ligand exchange reactions on metal oxide surfaces.

Surface Modification for Targeted Interactions

Surface modification is a key strategy for tailoring the interactions of aluminum-titanium oxides with their environment. nih.govnih.gov This is particularly important in applications where specific biological or chemical recognition is required.

Techniques for surface modification include:

Coating: The application of thin coatings, such as titanium nitride (TiN), can enhance properties like biocompatibility and wear resistance. nih.gov

Layer-by-Layer (LbL) Assembly: This technique involves the sequential deposition of oppositely charged materials to build up a multilayered film on the surface. For example, LbL films of poly(sodium 4-styrenesulfonate) (PSS) and titanium dioxide (TiO₂) nanoparticles have been used to modify the surface of titanium-based alloys, which can promote beneficial effects for osteoblast activity. nih.gov

Covalent Attachment of Bioactive Molecules: As mentioned earlier, SAMs can be used as linkers to covalently attach molecules like peptides, antibiotics, or nitric oxide releasing compounds to the surface. duq.eduduq.edu This allows for the creation of surfaces that can actively promote desired biological responses, such as bone integration, while preventing adverse events like bacterial colonization. duq.eduduq.edu

Cluster Assembly and Directed Self-Aggregation Pathways

While "this compound" may refer to a bulk material, the underlying chemistry often involves the formation and assembly of smaller, well-defined metal-oxo clusters. nih.gov The study of these clusters provides insight into the formation of the bulk material and offers pathways for creating novel nanostructured materials.

Controlled Oligomerization and Polymerization

The formation of larger structures from smaller building blocks can be controlled to produce materials with specific properties.

Titanium-Oxo Clusters (TOCs): The hydrolysis and condensation of titanium alkoxides are common methods for producing TOCs. nih.gov These clusters consist of a core of titanium and oxygen atoms, stabilized by organic ligands. nih.gov The size and structure of these clusters can be influenced by reaction conditions and the nature of the stabilizing ligands. nih.gov

Hybrid Organic/Inorganic Networks: Modified titanium alkoxides containing polymerizable organic ligands can be used to synthesize copolymers. researchgate.net These materials consist of an inorganic titanium-oxide network interwoven with organic polymer chains, leading to hybrid materials with unique properties. researchgate.net

Formation of Supramolecular Structures

Discrete metal-oxo clusters can act as "molecular building blocks" for the construction of larger, ordered architectures through non-covalent interactions.

Hydrogen Bonding: Aluminum oxo-hydroxide clusters, for example, can assemble into supramolecular structures through hydrogen bonding interactions between the clusters. nih.gov

Cluster-Based Frameworks: Nanosized titanium-oxo clusters have been successfully organized into materials with dimensions ranging from 1D chains to 3D frameworks. researchgate.net This assembly can be directed by the introduction of polymetallic dopants. researchgate.net

Controlled Transformation to Extended Solids and Hybrid Materials

The principles of reactivity and assembly discussed above can be harnessed to transform molecular precursors into extended solid-state materials and hybrid materials with tailored properties.

Solid Solutions: At high temperatures, titanium dioxide can form a solid solution within aluminum oxide. researchgate.net The extent of this solubility and the resulting properties depend on the processing conditions, such as the atmosphere during sintering. researchgate.net

Hybrid Dyes for Photoactive Electrodes: Titanium-oxo clusters functionalized with organic chromophores, such as triphenylamine (B166846) derivatives, can act as hybrid dyes. nih.gov These materials combine the robust inorganic nature of the cluster with the light-absorbing properties of the organic molecule, making them suitable for applications in photoactive electrodes. nih.gov

Precursors for Other Materials: Titanium-oxo clusters can also serve as precursors for the synthesis of other advanced materials, such as metal-organic frameworks (MOFs). rsc.org The well-defined structure of the cluster can provide a template for the formation of the porous framework.

Redox Chemistry and Electron Transfer Properties

The redox chemistry of this compound is expected to be dominated by the titanium centers, which can exist in multiple oxidation states, primarily Ti⁴⁺ and Ti³⁺. mdpi.com The presence of aluminum, an electropositive metal that is stable in the +3 oxidation state, can influence the electronic environment of the titanium ions and, consequently, the redox properties of the mixed oxide. wikipedia.org

Mixed aluminum-titanium oxides can exhibit both electron-donating and electron-accepting properties, depending on the specific composition, structure, and the presence of defects. In titanium dioxide (TiO₂), the conduction band edge is sufficiently low to allow for the reduction of adsorbed oxygen, while the valence band edge is high enough to oxidize water. nih.gov The introduction of aluminum into the titania lattice can modify these band edge positions.

Doping TiO₂ with aluminum has been shown to decrease the band gap energy, which can enhance the absorption of light and improve photocatalytic activity. researchgate.net In some systems, aluminum can act as an electron donor, providing electrons to the TiO₂. researchgate.net Conversely, in heterojunctions with materials having a higher work function, such as indium tin oxide (ITO), TiO₂ can act as an electron acceptor. researchgate.net The formation of Ti-O-C bonds in TiO₂-nanocarbon hybrids facilitates charge carrier separation, where the nanocarbon can act as an electron sink. nih.gov

The ability of titanium-oxo clusters in MOFs to be reduced from Ti⁴⁺ to Ti³⁺ demonstrates their electron-accepting capability. nih.govacs.org This reduction is crucial for the catalytic activity of supported metal species.

Efficient charge separation and transport are critical for applications in photocatalysis and electronics. In mixed aluminum-titanium oxide systems, interfaces between different phases or domains can play a key role in separating photogenerated electron-hole pairs and preventing their recombination.

In TiO₂-based photocatalysts, the interface between anatase and rutile phases is known to enhance charge separation. wikipedia.org Similarly, in Al₂O₃-TiO₂ systems, the interface between the two oxide phases can facilitate charge separation. The formation of heterojunctions, for example between p-type and n-type TiO₂, can create built-in electric fields that drive the separation of electrons and holes. mdpi.com

The transport of electrons in titanium oxide materials can be influenced by the degree of oxidation and the presence of interfaces. aip.orgarxiv.orgresearchgate.net In multilayered titanium oxide thin films with varying degrees of oxidation, a two-dimensional electron gas (2DEG) can form at the interface, leading to rapid in-plane electron transport. aip.orgarxiv.orgresearchgate.net The formation of a coherent interface between TiO₂ and Ti₃O₄ has been shown to result in electron transfer and the formation of a 2DEL, which exhibits high electron mobility. nih.gov The presence of aluminum can influence the formation of these interfaces and the resulting electronic properties.

Advanced Research Applications of Dialuminum;dioxido Oxo Titanium Derived Systems

Catalysis and Photocatalysis

The integration of titanium and aluminum oxides at the molecular level gives rise to materials with unique electronic and structural properties, making them highly valuable in catalytic and photocatalytic applications. These systems often manifest as complex clusters or mixed-metal oxides where the synergistic interaction between aluminum and titanium centers enhances catalytic activity and selectivity.

Heterogeneous and Homogeneous Catalysis for Organic Transformations

Mixed aluminum-titanium oxide systems have demonstrated significant potential in catalyzing a variety of organic transformations. The Lewis acidity of aluminum sites, combined with the redox activity and oxophilicity of titanium centers, creates a bifunctional catalytic surface capable of activating a wide range of organic substrates.

In heterogeneous catalysis, these materials are often employed as stable supports for catalytically active metal nanoparticles. The support can influence the electronic properties of the metal, a phenomenon known as strong metal-support interaction (SMSI), which can significantly impact catalytic performance. For instance, titania (TiO₂) is a well-known catalyst support, and its properties can be modulated by the inclusion of alumina (B75360) (Al₂O₃).

One key area of application is in oxidation reactions. For example, titanium-based materials are effective catalysts for the epoxidation of alkenes and the oxidation of alcohols. The incorporation of aluminum can enhance the acidity of the catalyst, which can be beneficial for reactions that proceed via carbocationic intermediates.

| Catalytic Application | Catalyst System | Organic Transformation | Key Findings |

| Arene Hydrogenation | Co(II)-hydride on Ti-oxo cluster MOF | Hydrogenation of arenes | The reduction of Ti(IV) to Ti(III) in the oxo cluster is crucial for catalytic activity, demonstrating the importance of the support's electronic state. nih.gov |

| Oxidative Desulfurization | Defect-rich Ti-O sheets in a MOF | Oxidation of thiophenes | Inherently defective nanoparticulate material acts as a highly efficient catalyst. |

| CO Oxidation | Copper nanoclusters on TiO₂ | Oxidation of carbon monoxide | The size and dispersion of the copper clusters, influenced by the titania support, are critical for activity and stability. |

Active Site Engineering via Cluster Integration

A significant advancement in catalysis involves the use of precisely defined metal-oxo clusters as building blocks for catalytic materials. These clusters can be viewed as molecular models of the active sites on a heterogeneous catalyst surface. By synthesizing and isolating specific aluminum-titanium-oxo clusters, researchers can gain fundamental insights into structure-activity relationships.

Active site engineering in these systems involves the controlled synthesis of clusters with specific compositions and structures. For example, the number and arrangement of aluminum and titanium atoms within the cluster can be tailored to create specific Lewis acid and redox sites. This molecular-level control allows for the rational design of catalysts with optimized performance for specific reactions.

The integration of these clusters into larger frameworks, such as metal-organic frameworks (MOFs), provides a method for creating single-site heterogeneous catalysts. In this approach, the clusters act as the nodes of the MOF, and their uniform and well-defined nature allows for precise characterization and tuning of the catalytic properties. This strategy helps to bridge the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the stability and recyclability of the latter.

Carbon Dioxide Adsorption and Conversion

The development of materials for the capture and conversion of carbon dioxide (CO₂) is a critical area of research aimed at mitigating climate change. Mixed aluminum-titanium oxide materials have shown promise for both CO₂ adsorption and its subsequent photocatalytic conversion into valuable fuels and chemicals.

The basicity of the oxygen atoms in the metal-oxide framework, as well as the Lewis acidity of the metal centers, can contribute to the adsorption of the acidic CO₂ molecule. Nonporous titanium-oxo molecular clusters have been shown to selectively and reversibly adsorb carbon dioxide. The inclusion of aluminum can further enhance the basicity of the material, leading to stronger CO₂ adsorption.

Once adsorbed, the CO₂ molecule can be activated and converted through photocatalysis. Titanium-based materials, particularly those with a high surface area and controlled porosity, can act as photocatalysts, utilizing light energy to drive the reduction of CO₂. The presence of aluminum can help to improve the charge separation and transport properties of the material, leading to enhanced photocatalytic efficiency. In one study, a Ti-MOF synthesized from a large titanium-oxo cluster precursor demonstrated photocatalytic activity for the reduction of CO₂ to carbon monoxide (CO) and hydrogen (H₂).

Hydrogen Generation Mechanisms

Photocatalytic hydrogen generation from water is another promising application of titanium-based materials. The process involves the absorption of light by the photocatalyst, leading to the generation of electron-hole pairs. These charge carriers then migrate to the surface of the material, where they drive the reduction of protons to hydrogen gas and the oxidation of water.

The efficiency of this process is highly dependent on the electronic and structural properties of the photocatalyst. The incorporation of aluminum into the titanium oxide framework can influence the band gap of the material, as well as the lifetime and mobility of the photogenerated charge carriers.

Research into cadmium-doped titanium-oxo clusters has demonstrated stable photocatalytic hydrogen evolution. While not a direct aluminum-titanium system, this highlights the potential of modifying titanium-oxo clusters to enhance their photocatalytic activity for hydrogen production. The mechanism often involves the transfer of electrons from the photoexcited catalyst to co-catalysts, such as platinum nanoparticles, which then act as the active sites for hydrogen evolution. The role of the mixed-metal oxide is to efficiently generate and separate the charge carriers needed for the reaction. Furthermore, the use of aluminum itself as a reactive material in water to generate hydrogen is a well-known process, and creating composite aluminum-titanium materials could offer novel routes for hydrogen production.

Advanced Materials Precursors

Dialuminum;dioxido(oxo)titanium and related mixed-metal oxide systems are not only functional materials in their own right but also serve as critical precursors for the synthesis of more complex, highly structured materials.

Controlled Growth of Metal-Organic Frameworks (MOFs) with Tunable Porosity

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal nodes and organic linkers. Titanium-based MOFs (Ti-MOFs) are of particular interest due to their potential applications in catalysis, photocatalysis, and separations. However, the synthesis of crystalline Ti-MOFs can be challenging due to the high reactivity of common titanium precursors.

Recent research has shown that pre-synthesized titanium-oxo clusters can serve as excellent secondary building units (SBUs) for the controlled growth of Ti-MOFs. By using these well-defined clusters as precursors, it is possible to achieve a slower and more controlled assembly of the MOF structure, leading to the formation of large, high-quality single crystals. This approach provides a pathway to overcome the challenges associated with the rapid and often uncontrollable reactions of simpler titanium salts.

The properties of the resulting MOFs, such as their porosity and stability, can be tuned by the choice of the precursor cluster and the organic linker. The integration of aluminum into these precursor clusters could offer an additional level of control over the properties of the final MOF. The ability to tune the electronic properties of the metal-oxo nodes in MOFs by modifying the organic linkers has been demonstrated, which in turn affects the catalytic activity of the material. This highlights the potential for creating highly tailored porous materials with specific functionalities for a range of applications.

| Precursor System | Resulting Material | Key Feature | Reference |

| Large Ti₄₄-oxo cluster | Ti-MOFs (FIR-125, -126, -127) | Slow transformation of the large cluster allows for the growth of large single crystals of the MOF. | |

| Ti₈(μ₂-O)₈(μ₂-OH)₄ node | Ti-BDC MOF (MIL-125) | Provides a single-site model of a TiO₂ support for catalysis. | nih.gov |

| Defect-rich Ti-O sheets | COK-47 MOF | Inherently defective nanoparticulate material with high catalytic efficiency. |

Fabrication of Tailored Ceramic and Composite Materials

This compound, more commonly known as aluminum titanate (Al₂TiO₅), is a key component in the development of advanced ceramic and composite materials. Its desirable properties, such as a high melting point, low thermal conductivity, and excellent thermal shock resistance, make it a valuable addition to ceramic matrices. mdpi.com

Researchers have extensively investigated the fabrication of aluminum titanate composites to enhance their mechanical and thermal properties. A common method for creating these composites is through the sol-gel process, followed by pressureless sintering at high temperatures, typically between 1650-1700°C. mdpi.com One area of focus has been the development of Zirconia-Toughened Alumina (ZTA)/Al₂TiO₅ composites. The addition of aluminum titanate to ZTA has been shown to inhibit the grain growth of alumina particles. This results in improved relative density, Vickers hardness, and bending strength compared to pure ZTA samples. mdpi.com For instance, the addition of 40 wt% of Al₂TiO₅ can lead to a 19% improvement in fracture toughness. mdpi.com

Another approach is the creation of Al₂O₃-Al₂TiO₅ composites through reaction sintering of alumina and titania powders. mdpi.com The properties of these composites are highly dependent on the Al₂TiO₅ content and the sintering temperature. mdpi.com For example, increasing the sintering temperature can lead to coarser microstructures and a slight reduction in flexure strength. mdpi.com The formation of microcracks, which are crucial for the material's thermal shock resistance, is influenced by the grain size of the aluminum titanate. nih.gov

The table below summarizes the mechanical properties of some Al₂TiO₅-based ceramic composites.

| Composite Material | Sintering Temperature (°C) | Vickers Hardness | Bending Strength (MPa) | Fracture Toughness (MPa·m¹/²) |

| ZTA + 10 wt% Al₂TiO₅ | 1650-1700 | Data not available | > Pure ZTA | Data not available |

| ZTA + 20 wt% Al₂TiO₅ | 1650-1700 | Data not available | > Pure ZTA | Data not available |

| ZTA + 30 wt% Al₂TiO₅ | 1650-1700 | Data not available | > Pure ZTA | Data not available |

| ZTA + 40 wt% Al₂TiO₅ | 1650-1700 | Data not available | > Pure ZTA | Improved by 19% |

| Al₂O₃ + 10 vol% Al₂TiO₅ | 1450 | Data not available | Data not available | Data not available |

| Al₂O₃ + 40 vol% Al₂TiO₅ | 1550 | Data not available | Data not available | Data not available |

Nanomaterial Architectures with Controlled Surface Chemistry